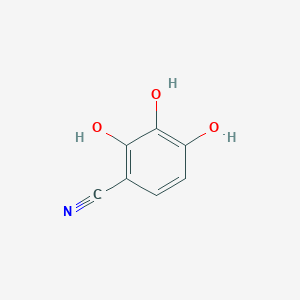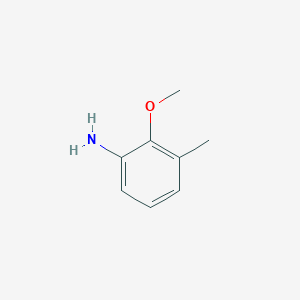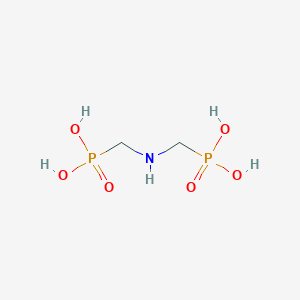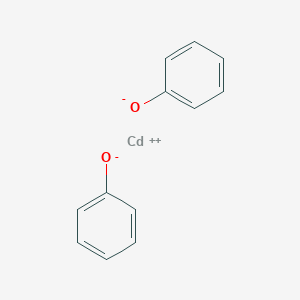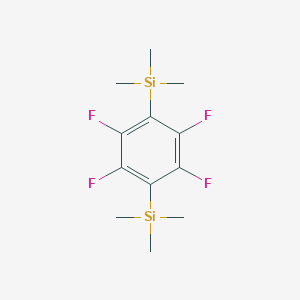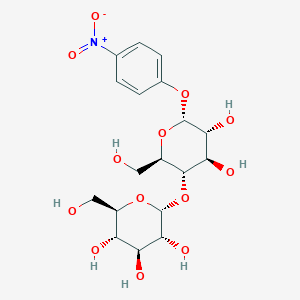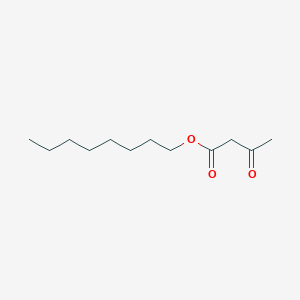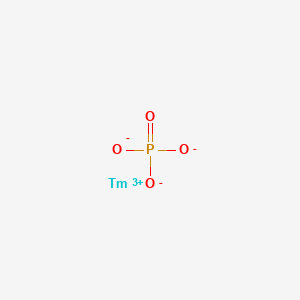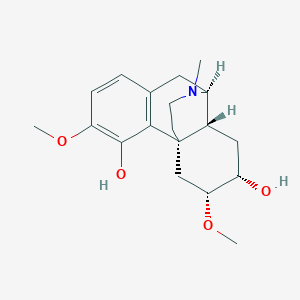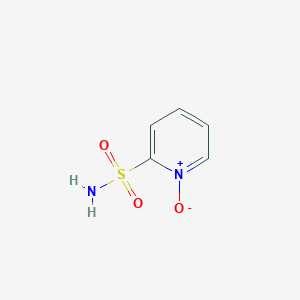
3-(1-nitropropyl)thiolane 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-nitropropyl)thiolane 1,1-dioxide is an organic compound with the molecular formula C7H13NO4S It is a derivative of tetrahydrothiophene, where the sulfur atom is oxidized to a sulfone and a nitropropyl group is attached to the third carbon of the tetrahydrothiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-nitropropyl)thiolane 1,1-dioxide typically involves the nitration of tetrahydrothiophene followed by oxidation. One common method is to first react tetrahydrothiophene with a nitrating agent such as nitric acid to introduce the nitro group. The resulting nitro compound is then oxidized using an oxidizing agent like hydrogen peroxide or a peracid to form the sulfone group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
3-(1-nitropropyl)thiolane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, although the sulfone group is relatively stable.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Reduction: 3-(1-Aminopropyl)tetrahydrothiophene 1,1-dioxide.
Substitution: Various substituted tetrahydrothiophene derivatives depending on the nucleophile used.
科学的研究の応用
3-(1-nitropropyl)thiolane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1-nitropropyl)thiolane 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfone group enhances the compound’s stability and reactivity, making it a versatile intermediate in chemical reactions.
類似化合物との比較
3-(1-nitropropyl)thiolane 1,1-dioxide can be compared with other similar compounds, such as:
Tetrahydrothiophene 1,1-dioxide: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-(1-Nitropropyl)thiophene: Lacks the sulfone group, resulting in different chemical properties and reactivity.
3-(1-Aminopropyl)tetrahydrothiophene 1,1-dioxide: The nitro group is reduced to an amine, altering its biological activity and chemical reactivity.
The uniqueness of this compound lies in its combination of a nitro group and a sulfone group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
17153-27-4 |
|---|---|
分子式 |
C7H13NO4S |
分子量 |
207.25 g/mol |
IUPAC名 |
3-(1-nitropropyl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C7H13NO4S/c1-2-7(8(9)10)6-3-4-13(11,12)5-6/h6-7H,2-5H2,1H3 |
InChIキー |
AUNLMUKUEBYECH-UHFFFAOYSA-N |
SMILES |
CCC(C1CCS(=O)(=O)C1)[N+](=O)[O-] |
正規SMILES |
CCC(C1CCS(=O)(=O)C1)[N+](=O)[O-] |
同義語 |
3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


